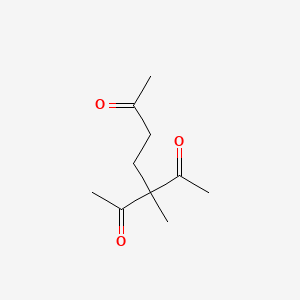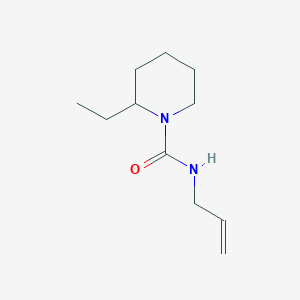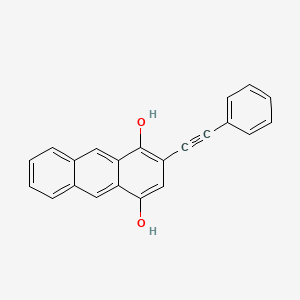
2-(Phenylethynyl)anthracene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylethynyl)anthracene-1,4-diol is an anthracene-based derivative known for its unique photophysical and electrochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)anthracene-1,4-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are catalyzed by palladium and often require specific conditions such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction proceeds with good yields and involves the coupling of phenylethynyl groups to the anthracene core .
Industrial Production Methods: Industrial production methods for anthracene derivatives, including this compound, often involve large-scale cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylethynyl)anthracene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene or halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylethynyl)anthracene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism by which 2-(Phenylethynyl)anthracene-1,4-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, including imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 2-(Phenylethynyl)anthracene-1,4-diol is unique due to the presence of hydroxyl groups at positions 1 and 4, which enhance its solubility and reactivity compared to other anthracene derivatives. The phenylethynyl group also contributes to its distinct photophysical properties, making it a valuable compound for specific applications in optoelectronics and imaging .
Eigenschaften
CAS-Nummer |
65734-60-3 |
|---|---|
Molekularformel |
C22H14O2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-(2-phenylethynyl)anthracene-1,4-diol |
InChI |
InChI=1S/C22H14O2/c23-21-14-18(11-10-15-6-2-1-3-7-15)22(24)20-13-17-9-5-4-8-16(17)12-19(20)21/h1-9,12-14,23-24H |
InChI-Schlüssel |
GUTJCJBRFGRAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC4=CC=CC=C4C=C3C(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

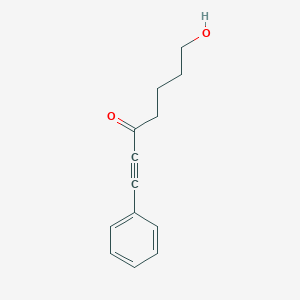

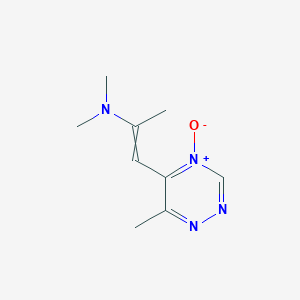
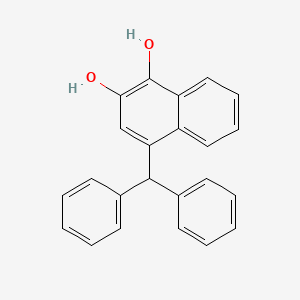
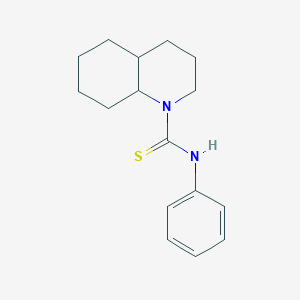
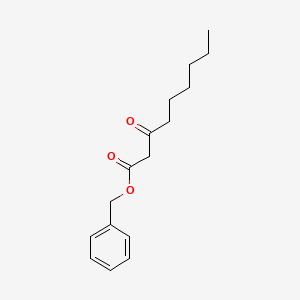
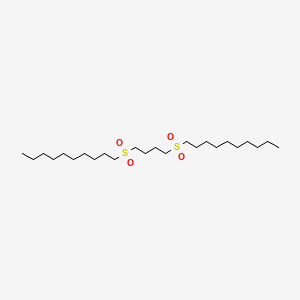
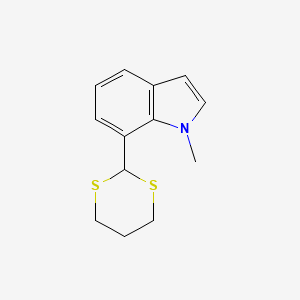
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

